4-Bromo-5-methylindolinehydrochloride
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Overview
Description
4-Bromo-5-methylindolinehydrochloride is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylindolinehydrochloride typically involves the bromination of 5-methylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylindolinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Various substituted indoline derivatives.
Oxidation Products: Indole derivatives.
Reduction Products: De-brominated indoline compounds
Scientific Research Applications
4-Bromo-5-methylindolinehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylindolinehydrochloride involves its interaction with specific molecular targets. The bromine atom and the indoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-Bromoindoline: Similar structure but lacks the methyl group.
4-Methylindoline: Similar structure but lacks the bromine atom.
5-Methylindoline: The parent compound without the bromine substitution
Uniqueness: 4-Bromo-5-methylindolinehydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrClN |
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Molecular Weight |
248.55 g/mol |
IUPAC Name |
4-bromo-5-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-2-3-8-7(9(6)10)4-5-11-8;/h2-3,11H,4-5H2,1H3;1H |
InChI Key |
RWHRTSLNRVVEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCC2)Br.Cl |
Origin of Product |
United States |
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